molecular formula C18H15N7O3 B604582 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone CAS No. 300388-77-6

2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B604582
CAS No.: 300388-77-6
M. Wt: 377.4g/mol
InChI Key: DYGISJAFMXPWIJ-VXLYETTFSA-N
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Description

2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a triazinoindole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting with the preparation of the individual components. The benzaldehyde derivative can be synthesized through nitration and subsequent reduction of a suitable precursor. The triazinoindole moiety is often prepared through cyclization reactions involving appropriate starting materials. The final step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with the triazinoindole derivative under specific reaction conditions to form the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group would yield quinones, while reduction of the nitro group would produce amino derivatives.

Scientific Research Applications

2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets through its functional groups. The hydroxy and nitro groups can form hydrogen bonds and participate in redox reactions, while the triazinoindole framework can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-nitrobenzaldehyde derivatives: These compounds share the benzaldehyde moiety but differ in the attached functional groups.

    Triazinoindole derivatives: These compounds have the triazinoindole framework but vary in the substituents attached to the core structure.

Uniqueness

The uniqueness of 2-hydroxy-5-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

CAS No.

300388-77-6

Molecular Formula

C18H15N7O3

Molecular Weight

377.4g/mol

IUPAC Name

2-[(E)-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C18H15N7O3/c1-2-24-14-6-4-3-5-13(14)16-17(24)20-18(23-21-16)22-19-10-11-9-12(25(27)28)7-8-15(11)26/h3-10,26H,2H2,1H3,(H,20,22,23)/b19-10+

InChI Key

DYGISJAFMXPWIJ-VXLYETTFSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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